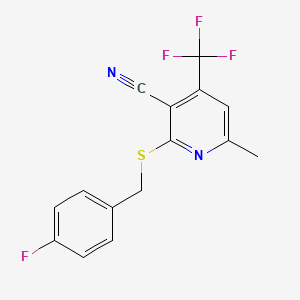

2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile

Description

2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative featuring a fluorinated benzylthio group at position 2, a methyl group at position 6, and a trifluoromethyl group at position 4 on the pyridine ring. The trifluoromethyl group is a hallmark of many bioactive compounds due to its electron-withdrawing properties and metabolic stability, while the thioether linkage and fluorinated benzyl group may influence lipophilicity and target binding .

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F4N2S/c1-9-6-13(15(17,18)19)12(7-20)14(21-9)22-8-10-2-4-11(16)5-3-10/h2-6H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQHARDTAUCZQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)SCC2=CC=C(C=C2)F)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile typically involves the introduction of fluorine atoms and the formation of a thioether linkage. One common method involves the nucleophilic substitution reaction of a pyridine derivative with a fluorinated benzyl halide in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Tetrabutylammonium fluoride, potassium carbonate.

Major Products

Oxidation: Formation of sulfoxide or sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential antibacterial and insecticidal activities.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group enhances its binding affinity to enzymes and receptors. The thioether linkage allows for the formation of stable complexes with biological macromolecules, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, biological activities, and structure-activity relationships (SAR).

Key Structural and Functional Insights

Trifluoromethyl Group: The CF₃ group at position 4 is a common feature in analogs like 5g and the compound from .

Benzylthio Substituents :

- 4-Fluorobenzylthio (target): Fluorine’s electronegativity may increase lipophilicity and bioavailability compared to bromine (e.g., 5g ).

- 4-Bromobenzylthio (): Bromine’s larger atomic radius could enhance hydrophobic interactions but may reduce metabolic stability .

Position 6 Substituents: Methyl (CH₃) in the target compound vs. Thienyl’s aromaticity might enhance π-π stacking but reduce solubility.

Heterocyclic Cores: 1,3,4-Oxadiazole (e.g., 5g) vs. nicotinonitrile: The oxadiazole core in 5g confers rigidity and hydrogen-bonding capacity, critical for SDH inhibition . Nicotinonitrile derivatives may prioritize different target interactions.

Activity Trends and Molecular Interactions

- Fungicidal/Herbicidal Activity : Compounds like 5g and 5e (4-chlorobenzylthio) from showed >50% inhibition against Sclerotinia sclerotiorum and herbicidal bleaching. The target’s fluorobenzylthio group may similarly enhance activity, though direct testing is required.

- Antimicrobial Activity: Pyrimidine-thioether derivatives in demonstrated substituent-dependent antimicrobial effects. Hydroxyl and amino groups improved activity, suggesting polar groups in the target’s benzylthio moiety could modulate selectivity.

- Molecular Docking : 5g exhibited SDH-binding interactions akin to penthiopyrad, with carbonyl groups critical for hydrogen bonding . The target’s trifluoromethyl and thioether groups may mimic these interactions.

Biological Activity

2-((4-Fluorobenzyl)thio)-6-methyl-4-(trifluoromethyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.

- Molecular Formula : C₁₄H₁₂F₃N₂S

- Molecular Weight : 300.32 g/mol

- CAS Number : 1226449-70-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, a study compared the efficacy of various derivatives against Staphylococcus aureus, demonstrating that fluorine substitutions can enhance antibacterial activity. The minimum inhibitory concentration (MIC) values for related compounds were reported below 1 µg/mL, suggesting potent activity against resistant strains .

Antitumor Activity

In vitro studies have shown that related compounds exhibit cytotoxic effects against cancer cell lines. For instance, a derivative demonstrated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

- Antibacterial Efficacy

-

Cytotoxicity Assessment

- In a cytotoxicity assay using Vero cells (African green monkey kidney cells), several derivatives were evaluated for selectivity indices (SI). Compounds with an SI greater than 10 were considered promising candidates for further development due to their preferential toxicity towards bacterial cells rather than host cells .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.